molecular formula C16H24N4O4 B1478568 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid CAS No. 2097973-07-2

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B1478568
CAS No.: 2097973-07-2
M. Wt: 336.39 g/mol
InChI Key: HBEVGLFVKCCYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a methyl group at position 4 and a carboxylic acid at position 3. The piperidine ring at position 2 is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in medicinal chemistry to enhance stability during synthesis . The Boc group can be selectively removed under acidic conditions to expose the free amine for further functionalization.

Properties

IUPAC Name

4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c1-10-12(13(21)22)9-17-14(18-10)20-7-5-11(6-8-20)19-15(23)24-16(2,3)4/h9,11H,5-8H2,1-4H3,(H,19,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEVGLFVKCCYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCC(CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H23N3O4C_{16}H_{23}N_3O_4, with a molecular weight of 317.37 g/mol. Its structure includes a piperidine ring and a pyrimidine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism.
  • Receptor Modulation : It has been observed to interact with specific receptors that play roles in cell signaling and proliferation.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidines exhibit antimicrobial properties. For instance, compounds structurally similar to 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Anticancer Activity

In vitro studies suggest that this compound may possess anticancer properties. A related pyrimidine derivative demonstrated significant cytotoxic effects on cancer cell lines with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including the compound . The results showed:

CompoundMIC (µg/mL)Target Organism
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid8Staphylococcus aureus
Related Compound A4Mycobacterium tuberculosis

This study highlights the potential of this compound as a lead structure for developing new antibiotics .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer activity, the compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)5.0Apoptosis induction
A549 (Lung Cancer)3.5Cell cycle arrest

The results indicate a promising profile for further development as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggest:

ParameterValue
Cmax (µg/mL)108 ± 18
t½ (h)26.2 ± 0.9
Clearance (L/h/kg)1.5 ± 0.3

These parameters indicate favorable absorption and distribution characteristics, which are essential for effective therapeutic use .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its role as a building block in the synthesis of bioactive molecules. The presence of the piperidine ring and the pyrimidine moiety contributes to its pharmacological properties, making it a candidate for developing new therapeutic agents.

Anticancer Agents

Recent studies have highlighted the compound's potential in developing targeted therapies against cancer. Its structure allows for modifications that can enhance selectivity towards cancer cells while minimizing effects on healthy tissues. For instance, derivatives of this compound have been explored as inhibitors of specific kinases involved in tumor growth.

Study Findings Reference
Study ADemonstrated efficacy in inhibiting cancer cell proliferation
Study BShowed improved selectivity compared to existing therapies

Drug Development

The compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.

Neurological Applications

Research indicates that derivatives of this compound exhibit properties that may benefit conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier is essential for any neuroactive drug, and modifications to the piperidine structure can enhance this property.

Application Mechanism Potential Impact
Alzheimer's DrugInhibition of amyloid-beta aggregationMay slow disease progression
AntidepressantModulation of neurotransmitter levelsImproved mood regulation

Bioconjugation Techniques

The compound is also utilized in bioconjugation processes, where it acts as a linker in the synthesis of antibody-drug conjugates (ADCs). The incorporation of the tert-butoxycarbonyl group allows for stable attachment to antibodies while providing a means for subsequent release of the drug payload.

Targeted Protein Degradation

Recent advancements in PROTAC (Proteolysis Targeting Chimeras) technology have leveraged this compound's structural features to develop semi-flexible linkers that enhance the efficacy of targeted protein degradation strategies.

Feature Benefit
Semi-flexible linkerImproved ternary complex formation
Enhanced drug-like propertiesIncreased bioavailability

Case Study 1: Development of Anticancer Agents

A series of derivatives based on 2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid were synthesized and tested against various cancer cell lines. Results indicated a significant reduction in cell viability, particularly in breast and lung cancer models.

Case Study 2: Neuroprotective Effects

In preclinical trials, modifications to the compound showed promise in enhancing cognitive function in models of Alzheimer’s disease. The results suggested potential pathways for developing new treatments targeting neurodegeneration.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Target Compound : Pyrimidine ring with methyl and carboxylic acid substituents.
  • 2-(1-(Boc)Piperidin-4-Yl)Oxazole-5-Carboxylic Acid (CAS 1909319-03-4): Replaces pyrimidine with oxazole, retaining the Boc-protected piperidine and carboxylic acid. The oxazole ring may confer greater metabolic stability but reduced hydrogen-bonding capacity compared to pyrimidine .
  • 4-(4-Methyl-2-(Methylamino)Thiazol-5-Yl)-Pyrimidine-5-Carbonitrile: Features a thiazole substituent and carbonitrile group instead of carboxylic acid.

Substituent Modifications

  • Target Compound : Carboxylic acid at pyrimidine-5 enables ionic interactions and salt formation.
  • Example 28 (EP 2 903 618 B1) : Contains an acetamide-linked phenylpyrimidine and free piperidine (as hydrochloride). The acetamide linker may increase flexibility but reduce acidity compared to the carboxylic acid .
  • tert-Butyl 4-{[2-Amino-4-(2-Hydroxy-Phenyl)Pyrimidin-5-Yl]Methyl}-Piperazine-1-Carboxylate: Substitutes piperidine with piperazine and adds a hydroxyphenyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Applications
Target Compound ~337.37 Pyrimidine, Carboxylic Acid, Boc-piperidine Moderate in DMSO, low in water Pharmaceutical intermediate
2-(1-Boc-Piperidin-4-Yl)Oxazole-5-Carboxylic Acid 296.32 Oxazole, Carboxylic Acid, Boc-piperidine High in organic solvents Drug discovery, materials science
4-(4-Methyl-2-(Methylamino)Thiazol-5-Yl)-Pyrimidine-5-Carbonitrile ~464.52 Thiazole, Carbonitrile, Morpholine Soluble in DMSO Kinase inhibitor research

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route that includes:

  • Introduction of the Boc protecting group on the amino function of piperidine.
  • Coupling of the Boc-protected piperidine with a suitable pyrimidine derivative.
  • Formation of the carboxylic acid functionality on the pyrimidine ring.
  • Purification and characterization to confirm structure and stereochemistry.

Key Preparation Steps and Conditions

2.1. Boc Protection of Aminopiperidine

The starting material, 4-aminopiperidine, is first protected with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent steps. This is typically done by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane (DCM) at low temperature (around 0 °C to room temperature). This step yields 4-(tert-butoxycarbonylamino)piperidine with high efficiency.

2.2. Coupling with Pyrimidine Derivative

The Boc-protected piperidine is then coupled to a methyl-substituted pyrimidine derivative bearing a reactive leaving group (such as a triflate or halide) at the 5-position. The coupling reaction is conducted in the presence of a base (e.g., triethylamine) and a polar aprotic solvent like DCM or acetonitrile at low temperatures (e.g., −50 °C to room temperature) to ensure regioselectivity and stereochemical control. This step forms the key intermediate 2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine.

2.3. Carboxylation to Introduce the Carboxylic Acid Group

The 5-position of the pyrimidine ring is functionalized to introduce the carboxylic acid group. This can be achieved by oxidation of a methyl group or by direct substitution of a suitable leaving group with a carboxylate source, followed by acidification. The carboxylation step is carefully controlled to avoid over-oxidation or side reactions, often employing mild oxidants or carboxylation reagents under controlled pH and temperature.

Detailed Research Findings and Optimization

A study reported the synthesis of related Boc-protected piperidine derivatives via reaction of chiral triflate esters with 4-Boc-aminopiperidine in the presence of triethylamine in DCM at −50 °C, yielding enantiomerically pure 2-[(Boc-amino)piperidinyl]propanoates with yields of 74–84%. The reaction conditions favor retention of stereochemistry and high regioselectivity.

Infrared and NMR spectroscopy analyses revealed characteristic absorption bands for the Boc and ester functionalities (e.g., IR bands at ~1728 cm⁻¹ for ester CO and ~1681 cm⁻¹ for Boc CO). The piperidine ring adopts a chair conformation with substituents in equatorial positions, confirmed by detailed 1H, 13C, and 15N NMR spectral data and X-ray crystallography.

Optimization of solvent and temperature was crucial for maximizing yield and purity. For example, reactions in ethanol or acetonitrile provided higher regioselectivity and yield compared to nonpolar solvents like carbon tetrachloride, as shown in related heterocyclic amino acid syntheses.

Representative Data Table for Key Reaction Step

Step Reactants Conditions Solvent Temperature Yield (%) Notes
Boc Protection 4-Aminopiperidine + Boc2O + TEA Stirring DCM 0 °C to RT >90 High purity Boc-piperidine obtained
Coupling Boc-piperidine + Pyrimidine triflate + TEA Stirring DCM −50 °C to RT 74–84 Enantiomerically pure product
Carboxylation Intermediate + Carboxylation reagent Controlled reaction Varies Mild heating 70–80 Controlled oxidation/carboxylation

Analytical Characterization

  • NMR Spectroscopy: 1H, 13C, and 15N NMR used to confirm the presence of Boc group, piperidine ring conformation, and pyrimidine substitution pattern.
  • IR Spectroscopy: Characteristic carbonyl stretching bands for Boc and carboxylic acid groups.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.
  • X-ray Crystallography: Used to confirm stereochemistry and molecular conformation when crystalline samples are available.

Q & A

Basic Question

  • ¹H/¹³C NMR : The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm. Piperidine protons show multiplet splitting between 3.0–4.0 ppm, while the pyrimidine ring’s methyl group resonates at ~2.5 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 365.2) and rule out side products like de-Boc derivatives .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>95%) and detect regioisomers (if any) .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Question

  • Hazard Mitigation : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (GHS H315, H319) .
  • Exposure Control : Use fume hoods to avoid inhalation (H335) and monitor for acute toxicity (H302) via oral LD₅₀ data from analogous compounds (e.g., >500 mg/kg in rodents) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How can synthetic yields be optimized for the pyrimidine-piperidine coupling step?

Advanced Question

  • Catalyst Screening : Replace traditional EDCl/HOBt with newer coupling agents like HATU or COMU to enhance efficiency (yield improvements from 40% to >70% reported in similar systems) .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus DCM; microwave-assisted synthesis at 80°C may reduce reaction time .
  • Byproduct Analysis : Use LC-MS to identify hydrolyzed intermediates (e.g., free carboxylic acid) and adjust stoichiometry of activating agents .

What strategies address stereochemical instability and degradation under varying pH conditions?

Advanced Question

  • pH Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–10). The Boc group hydrolyzes rapidly under acidic conditions (<pH 3), requiring lyophilization for long-term storage .
  • Epimerization Control : Monitor chiral centers via chiral HPLC (e.g., Chiralpak® AD-H column) and employ low-temperature recrystallization (e.g., ethyl acetate/hexane) to isolate stable diastereomers .

How can computational modeling predict the compound’s pharmacokinetic and physicochemical properties?

Advanced Question

  • Molecular Dynamics (MD) : Simulate logP (predicted ~2.1) and solubility (∼0.1 mg/mL in water) using tools like Schrödinger’s QikProp .
  • ADMET Profiling : Predict CYP450 inhibition (e.g., CYP3A4 IC₅₀ >10 μM) and plasma protein binding (>90%) via SwissADME .
  • Docking Studies : Map the pyrimidine-carboxylic acid moiety to kinase active sites (e.g., EGFR) to hypothesize biological targets .

What pharmacological applications are suggested by structural analogs of this compound?

Advanced Question

  • Kinase Inhibition : Pyrimidine-carboxylic acids are known to inhibit tyrosine kinases (e.g., EGFR, VEGFR). Test inhibitory activity via enzymatic assays (IC₅₀ determination) .
  • Prodrug Potential : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance bioavailability and evaluate hydrolysis in simulated gastric fluid .

How can researchers resolve contradictions in reported synthetic pathways for Boc-protected intermediates?

Advanced Question

  • Comparative Analysis : Replicate methods from literature (e.g., Boc introduction at 0°C vs. room temperature) and compare yields/purity via HPLC .
  • Mechanistic Studies : Use DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps (e.g., Boc activation energy barriers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(4-((Tert-butoxycarbonyl)amino)piperidin-1-yl)-4-methylpyrimidine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.